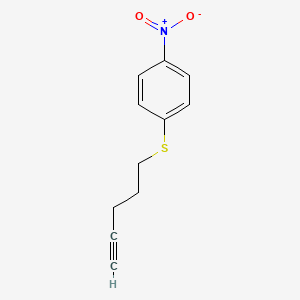

1-Nitro-4-(pent-4-yn-1-ylsulfanyl)benZene

Beschreibung

1-Nitro-4-(pent-4-yn-1-ylsulfanyl)benzene is a nitroaromatic compound featuring a sulfanyl (thioether) group substituted with a pent-4-yne chain.

Eigenschaften

Molekularformel |

C11H11NO2S |

|---|---|

Molekulargewicht |

221.28 g/mol |

IUPAC-Name |

1-nitro-4-pent-4-ynylsulfanylbenzene |

InChI |

InChI=1S/C11H11NO2S/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h1,5-8H,3-4,9H2 |

InChI-Schlüssel |

FLMBVCCGCDLVNU-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCCCSC1=CC=C(C=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Biologische Aktivität

1-Nitro-4-(pent-4-yn-1-ylsulfanyl)benzene is a compound of interest due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-Nitro-4-(pent-4-yn-1-ylsulfanyl)benzene is , with a molecular weight of approximately 239.36 g/mol. The compound features a nitro group and a sulfanyl group attached to a benzene ring, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that nitro-substituted aromatic compounds often exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the nitro group is crucial for this activity, as it is known to interfere with bacterial DNA synthesis.

Cytotoxicity and Anticancer Potential

1-Nitro-4-(pent-4-yn-1-ylsulfanyl)benzene has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HT29 (Colon) | 10 | Cell cycle arrest |

| A549 (Lung) | 20 | DNA damage and repair inhibition |

Cardiovascular Effects

Preliminary studies suggest that derivatives of this compound may influence cardiovascular parameters. For example, related benzene sulfonamide derivatives have shown effects on perfusion pressure in isolated rat heart models. The potential interaction with calcium channels could explain these cardiovascular effects.

Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Science evaluated the antimicrobial efficacy of various nitro-substituted compounds, including 1-Nitro-4-(pent-4-yn-1-ylsulfanyl)benzene. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with an observed minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Study 2: Cytotoxicity Assessment

In another investigation, researchers assessed the cytotoxic effects on MCF-7 and HT29 cells using MTT assays. The results showed that treatment with varying concentrations of 1-Nitro-4-(pent-4-yn-1-ylsulfanyl)benzene led to a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetic profile of 1-Nitro-4-(pent-4-yn-1-ylsulfanyl)benzene is essential for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be investigated further using computational models like SwissADME or experimental approaches in animal models.

Vergleich Mit ähnlichen Verbindungen

Structural and Reactivity Trends

Electronic Effects

- Nitro Group: The -NO₂ group strongly deactivates the benzene ring, directing electrophilic substitution to the meta position.

- Substituent Influence :

- Sulfanyl groups (-S-) donate electrons via resonance but withdraw weakly via induction.

- Sulfones (-SO₂-) are stronger electron-withdrawing groups, reducing ring reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.